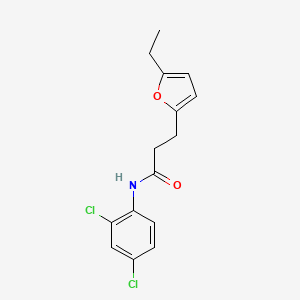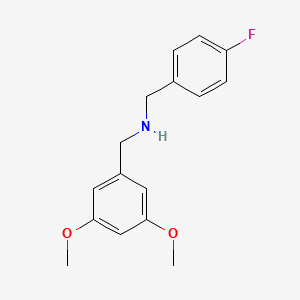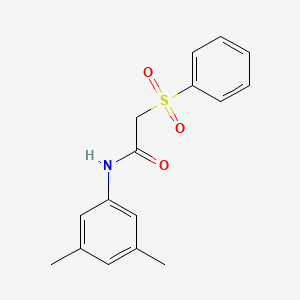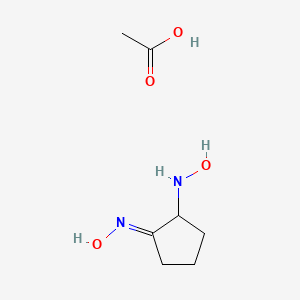![molecular formula C17H14N4O3 B5817367 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5817367.png)
2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol, also known as MNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNP is a pyrimidine-based molecule that belongs to the family of tyrosine kinase inhibitors.
Wirkmechanismus
2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of cell growth and angiogenesis. 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol has also been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol has been shown to have a low toxicity profile and minimal off-target effects. It has been well-tolerated in animal studies and has shown promising results in preclinical models of cancer. 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol has also been shown to have anti-inflammatory effects in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high affinity for its target kinases, making it a potent inhibitor. However, 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol. One area of interest is the development of more potent and selective analogs of 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol. This could lead to the discovery of new tyrosine kinase inhibitors with improved therapeutic potential. Another area of interest is the investigation of 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the development of novel drug delivery systems for 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol could improve its pharmacokinetic properties and enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol involves the condensation of 4-methyl-2,6-diaminopyrimidine with 3-nitrobenzene-1-sulfonyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with 2-hydroxy-4-methylphenol to yield 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol. The synthesis of 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol has been optimized to provide high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These kinases are involved in the regulation of cell growth and angiogenesis, making them attractive targets for cancer therapy. 2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colorectal cancer.
Eigenschaften
IUPAC Name |
2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-9-16(19-12-5-4-6-13(10-12)21(23)24)20-17(18-11)14-7-2-3-8-15(14)22/h2-10,22H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUYNLWAWVYUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)



![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)
![2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)


![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![N'-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5817397.png)